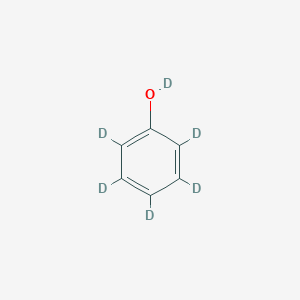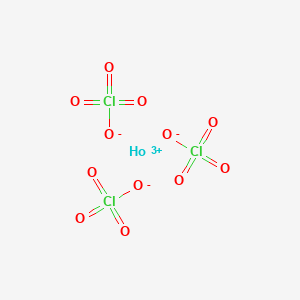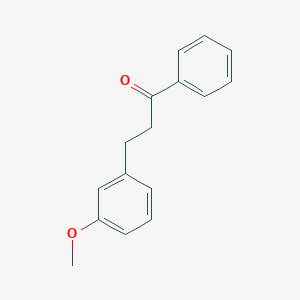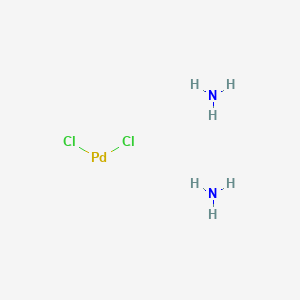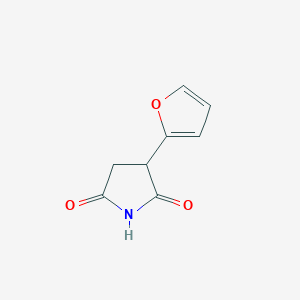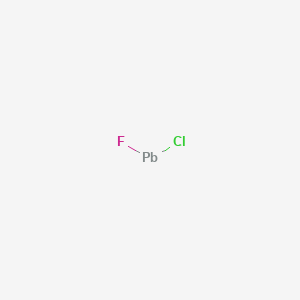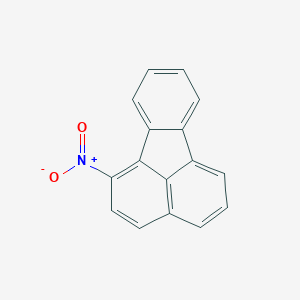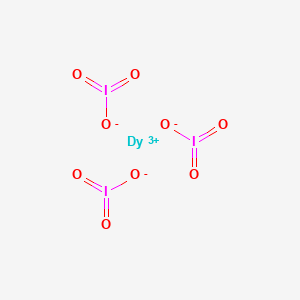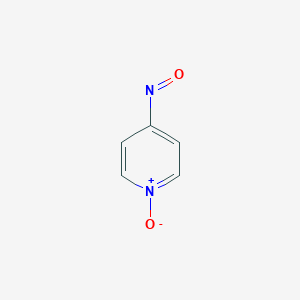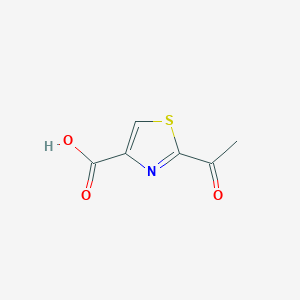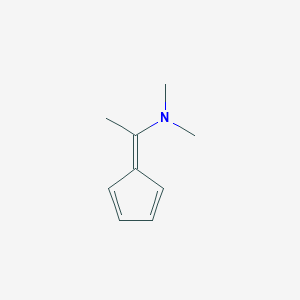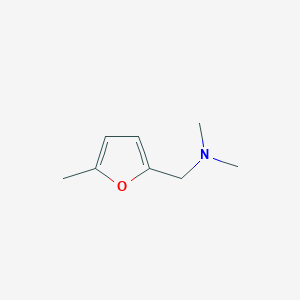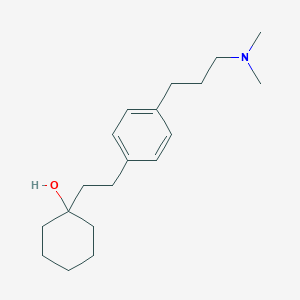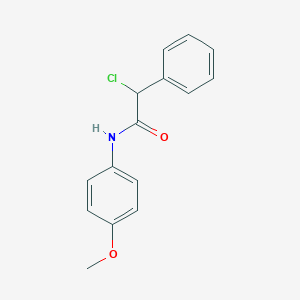
2-氯-N-(4-甲氧基苯基)-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a phenylacetamide group
科学研究应用
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用机制
Target of Action
The primary target of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s ability to inhibit tubulin polymerization leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of tubulin polymerization by 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide affects several biochemical pathways. Most notably, it impacts the cell cycle and apoptotic pathways . The disruption of microtubule formation prevents cells from completing mitosis, leading to cell cycle arrest. This triggers the apoptotic pathway, resulting in cell death .
Pharmacokinetics
It is known that the compound isnot a substrate for the ABC transporter Pgp-1 , which suggests that it may have good bioavailability and could potentially overcome drug resistance mechanisms associated with this transporter.
Result of Action
The result of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide’s action is the induction of apoptosis . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell cycle arrest. This triggers programmed cell death, effectively eliminating the affected cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and substituted derivatives (from nucleophilic substitution) .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(4-ethoxyphenyl)-2-phenylacetamide
- 2-chloro-N-(4-phenoxyphenyl)-2-phenylacetamide
- 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide
Uniqueness
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
属性
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSSOCBQJYQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585360 |
Source


|
| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10295-48-4 |
Source


|
| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
